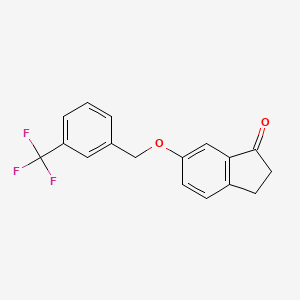

6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

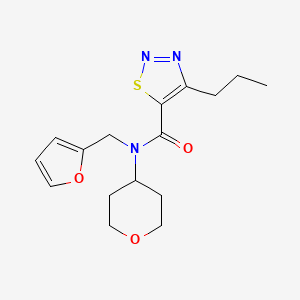

The compound “6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one” is a complex organic molecule. Trifluoromethyl groups (-CF3) are often used in pharmaceuticals and agrochemicals due to their ability to improve chemical stability and lipophilicity .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various reactions. For instance, a compound with a trifluoromethyl group was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene .

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of complex organic molecules often involves the strategic introduction of functional groups to impart desired chemical properties. For instance, Crich and Vinogradova (2007) explored the synthesis and glycosylation of a series of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-D- or L-thiorhamnopyranoside. This study highlighted how the electron-withdrawing capability of substituents at the 6-position affects glycosylation stereoselectivity, indicating the role of fluorine atoms in stabilizing glycosyl triflates, which are intermediates in the reaction (Crich & Vinogradova, 2007).

Chemical Reactions and Properties

The reactivity of chemical compounds can significantly vary with the introduction of trifluoromethyl groups. For example, Poon and Dudley (2006) discussed the use of a stable, neutral organic salt for the benzylation of alcohols, demonstrating a method for converting alcohols into benzyl ethers with good to excellent yield (Poon & Dudley, 2006). Similarly, Molnár et al. (2003) catalyzed the alkylation of benzene with various cyclic ethers using superacidic trifluoromethanesulfonic acid (TFSA), showcasing the electrophilic reactivity of cyclic ethers in forming phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation (Molnár et al., 2003).

Material Science and Polymer Research

In the field of materials science, the incorporation of specific chemical groups can lead to enhanced properties in polymers. Cheng, Li, and Zhan (2014) utilized Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in polymer solar cells, demonstrating how such molecular modifications can increase the efficiency and voltage of these devices (Cheng, Li, & Zhan, 2014).

Molecular Interactions and Stability

Investigations into the role of organic fluorine in molecules reveal the impact of trifluoromethyl groups on molecular interactions and stability. Panini and Chopra (2012) synthesized trifluoromethylated benzanilides to study the significance of weak intermolecular interactions involving organic fluorine. Their findings indicate that molecular conformation and packing characteristics are influenced by a delicate balance among various intermolecular interactions, including those introduced by the presence of a trifluoromethyl group (Panini & Chopra, 2012).

Mécanisme D'action

Mode of Action

Compounds with trifluoromethyl groups are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions . The specific interactions of this compound with its targets would depend on the nature of the target molecules .

Biochemical Pathways

Trifluoromethyl-containing compounds are often involved in radical trifluoromethylation, which is a key process in pharmaceuticals, agrochemicals, and materials . The downstream effects of this process would depend on the specific targets and the biological context .

Pharmacokinetics

Compounds with similar structures often have low aqueous solubility and low volatility . These properties could impact the bioavailability of the compound, potentially limiting its absorption and distribution within the body .

Result of Action

Compounds with trifluoromethyl groups often exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific effects of this compound would depend on its targets and the biological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

6-[[3-(trifluoromethyl)phenyl]methoxy]-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O2/c18-17(19,20)13-3-1-2-11(8-13)10-22-14-6-4-12-5-7-16(21)15(12)9-14/h1-4,6,8-9H,5,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJARBUENDIRHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((3-(trifluoromethyl)benzyl)oxy)-2,3-dihydro-1H-inden-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2917000.png)

![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2917007.png)

![6-chloro-N-[5-[(2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2917011.png)

![N-(cyanomethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2917013.png)

![Methyl 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2917016.png)

![2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2917017.png)

![N-cyclohexyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2917018.png)